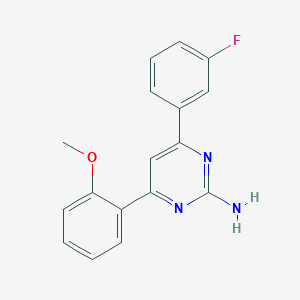
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-MMPP, is an organic compound belonging to the class of pyrimidines. It is a heterocyclic aromatic compound, meaning it contains both a single and multiple bonds in its ring structure. It has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and chemical synthesis.
科学研究应用
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in the design of novel drugs, as it has a unique structure that can be modified to fit the desired therapeutic effect. It has been used in medicinal chemistry, as it has been found to have a variety of biological activities that can be exploited for medicinal purposes. It has also been used in chemical synthesis, as it can be used as a building block for the synthesis of a variety of compounds.
作用机制
The exact mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with various receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior. It is also believed to interact with the dopamine receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to have a stimulant effect, as it has been found to increase alertness and focus. It has also been found to have an anxiolytic effect, as it has been found to reduce anxiety and promote relaxation. Additionally, it has been found to have an antidepressant effect, as it has been found to reduce depressive symptoms.
实验室实验的优点和局限性
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a variety of advantages for use in lab experiments. It is easy to synthesize, as it can be synthesized using a variety of methods. It is also relatively stable, which makes it suitable for use in a variety of experiments. Additionally, it is relatively non-toxic, which makes it safe to handle in the lab. However, it can be difficult to obtain in large quantities, which can limit its use in some experiments.
未来方向
There are a variety of potential future directions for 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research. One potential direction is to further explore its mechanism of action, as this could lead to the development of new therapeutic agents. Another potential direction is to explore its use in drug design, as this could lead to the development of novel drugs with improved efficacy and safety. Additionally, further research could be done to explore its use in chemical synthesis, as this could lead to the synthesis of a variety of new compounds. Finally, further research could be done to explore its biochemical and physiological effects, as this could lead to the development of new treatments for a variety of conditions.
合成方法
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods. One of the most common methods is the Pd-catalyzed cross-coupling reaction. This method involves the use of palladium-catalyzed cross-coupling of aryl halides with aryl Grignard reagents. This method has been shown to produce 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in high yields with excellent selectivity. Other methods of synthesis include the use of the Biginelli reaction, which involves the condensation of aryl aldehydes, urea, and ethyl acetoacetate. This reaction has been used to synthesize a variety of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine derivatives.
属性
IUPAC Name |
4-(2-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-5-7-13(10-12)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXGVRPLHAJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)
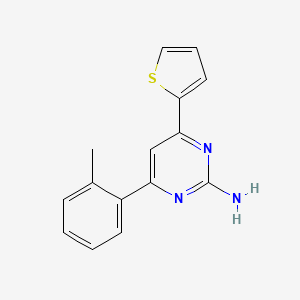

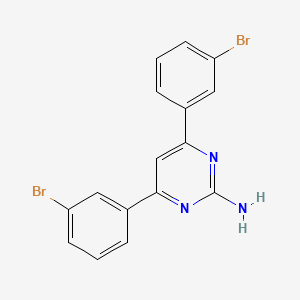
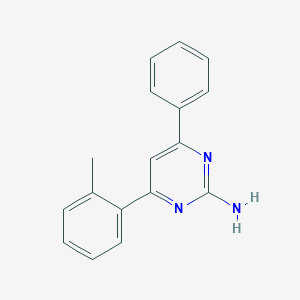

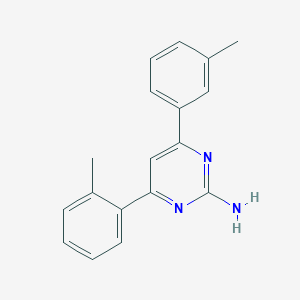
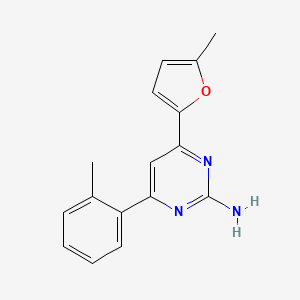
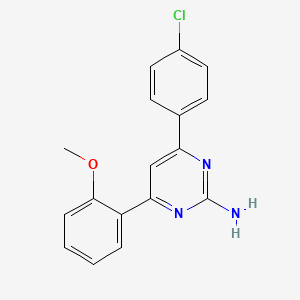
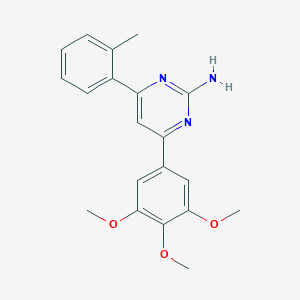
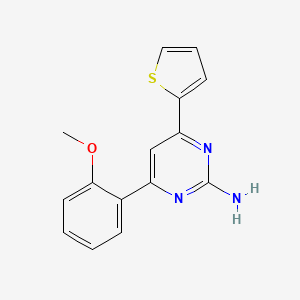
![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)
